molecular formula C7H4BrClF3NO B1447713 2-Bromo-6-chloro-3-(trifluoromethoxy)aniline CAS No. 1805185-74-3

2-Bromo-6-chloro-3-(trifluoromethoxy)aniline

Cat. No. B1447713
M. Wt: 290.46 g/mol
InChI Key: RIOKKCQSHAVXBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-6-chloro-3-(trifluoromethoxy)aniline is a chemical compound with the molecular formula C7H4BrClF3NO . It has a molecular weight of 290.46 .


Molecular Structure Analysis

The molecular structure of 2-Bromo-6-chloro-3-(trifluoromethoxy)aniline consists of bromine (Br), chlorine (Cl), fluorine (F), nitrogen (N), and oxygen (O) atoms . The exact structure can be found in the MOL file with the MDL Number MFCD28734570 .


Physical And Chemical Properties Analysis

2-Bromo-6-chloro-3-(trifluoromethoxy)aniline has a molecular weight of 290.46 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Safety And Hazards

This compound is considered hazardous and may cause severe skin burns and eye damage. It may also cause respiratory irritation . Therefore, it’s crucial to handle it with care, using protective gloves, clothing, and eye/face protection. It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-bromo-6-chloro-3-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF3NO/c8-5-4(14-7(10,11)12)2-1-3(9)6(5)13/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIOKKCQSHAVXBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1OC(F)(F)F)Br)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-chloro-3-(trifluoromethoxy)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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